Tiprenolol

Übersicht

Beschreibung

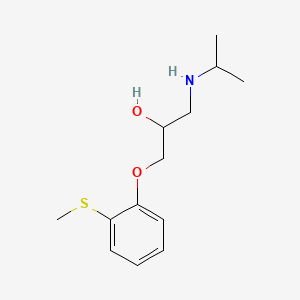

- Der IUPAC-Name für this compound ist 1-(2-Methylsulfanylphenoxy)-3-(propan-2-ylamino)propan-2-ol .

Tiprenolol: (chemische Formel: C₁₃H₂₁NO₂S) ist eine Verbindung, die hauptsächlich als Betablocker eingesetzt wird. Sie wirkt durch Blockierung von Beta-Adrenozeptoren, die an der Regulierung der Herzfrequenz und des Blutdrucks beteiligt sind.

Vorbereitungsmethoden

Synthesewege: Tiprenolol kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von 2-Methylthiophenol mit Epichlorhydrin, um das Zwischenprodukt 2-(2-Methylsulfanylphenoxy)ethanol zu bilden.

Industrielle Produktion: Details zu industriellen Produktionsverfahren sind nicht allgemein verfügbar, aber die Verbindung kann im Labor synthetisiert werden.

Analyse Chemischer Reaktionen

Reaktivität: Tiprenolol unterliegt typischen Reaktionen, die mit seinen funktionellen Gruppen verbunden sind. Dazu gehören Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen hängen von der gewünschten Transformation ab. Zum Beispiel

Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, wären Derivate von this compound mit modifizierten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Tiprenolol exhibits several pharmacological effects, primarily through its action as a beta-blocker. It has been shown to effectively reduce heart rate and blood pressure by blocking beta-adrenergic receptors. The compound has been compared to other beta-blockers like propranolol, demonstrating superior efficacy in certain contexts.

Key Findings:

- Heart Rate Reduction : In clinical studies, intravenous administration of this compound resulted in a heart rate reduction of up to 28% within two hours of administration .

- Ventricular Arrhythmias : Experimental studies on dogs indicated that this compound could abolish ventricular arrhythmias induced by adrenaline and restore sinus rhythm in cases of ventricular tachycardia .

Therapeutic Applications

This compound's primary applications are centered around cardiovascular health, particularly in managing conditions such as hypertension and arrhythmias. It has also been explored for its potential benefits in other medical contexts.

Management of Hypertension

This compound is used to treat high blood pressure by reducing cardiac output and inhibiting the effects of stress hormones on the heart. Its effectiveness has been demonstrated in both acute and chronic settings.

Control of Arrhythmias

The compound has shown promise in controlling various types of arrhythmias, particularly those induced by stress or toxic substances. For instance, it successfully restored normal heart rhythm in canine models subjected to ouabain toxicity .

Nasal Administration Formulations

Research has indicated that this compound can be formulated for nasal administration, providing an alternative route that may enhance bioavailability and patient compliance compared to oral or intravenous methods . This approach could be particularly beneficial in emergency situations where rapid therapeutic effects are required.

Case Studies

Several case studies highlight the clinical efficacy and safety profile of this compound:

- Case Study 1 : A study involving patients with exercise-induced tachycardia showed that administration of this compound significantly reduced heart rate during physical activity, confirming its utility in managing exercise-related cardiac stress.

- Case Study 2 : In a controlled trial comparing this compound with propranolol, patients receiving this compound experienced fewer side effects while achieving comparable reductions in heart rate and blood pressure .

Wirkmechanismus

Beta-Blockade: Tiprenolol competitively blocks beta-adrenergic receptors, reducing the effects of catecholamines (such as adrenaline and noradrenaline).

Molecular Targets: It primarily targets beta₁-adrenergic receptors in the heart.

Pathways: By inhibiting these receptors, this compound decreases heart rate, cardiac contractility, and blood pressure.

Vergleich Mit ähnlichen Verbindungen

Eindeutigkeit: Die Einzigartigkeit von Tiprenolol liegt in seiner spezifischen chemischen Struktur und seinem pharmakologischen Profil.

Ähnliche Verbindungen: Obwohl this compound einzigartig ist, haben andere Betablocker wie Propranolol, Atenolol und Metoprolol ähnliche Wirkmechanismen.

Biologische Aktivität

Tiprenolol is a non-selective beta-adrenergic antagonist that has been studied for its biological activity, particularly in cardiovascular applications. This article reviews the pharmacological properties, mechanisms of action, and clinical findings related to this compound, with a focus on its therapeutic uses and case studies.

This compound functions by competitively inhibiting beta-adrenergic receptors, which are G protein-coupled receptors that mediate the effects of catecholamines like adrenaline and noradrenaline. By blocking these receptors, this compound reduces heart rate, myocardial contractility, and overall cardiac output. This mechanism is particularly beneficial in conditions such as hypertension and arrhythmias.

Pharmacological Properties

- Chemical Structure : this compound is structurally similar to other beta-blockers but has unique properties that influence its efficacy and safety profile.

- Molecular Formula : C15H21N3O3

- Molecular Weight : 277.35 g/mol

Clinical Applications

This compound has been primarily used in the treatment of:

- Hypertension : It effectively lowers blood pressure by reducing cardiac output and inhibiting renin release from the kidneys.

- Arrhythmias : The drug has shown efficacy in controlling ventricular arrhythmias induced by various stimuli.

Case Studies and Experimental Evidence

- Ventricular Arrhythmias :

- In a study involving anesthetized dogs, low doses of this compound (0.01-0.02 mg/kg) abolished adrenaline-induced ventricular arrhythmias . Higher doses (2.0-4.0 mg/kg) restored sinus rhythm in dogs with ouabain-induced ventricular tachycardia.

- Table 1 summarizes the effects of this compound compared to propranolol on arrhythmias:

| Drug | Dosage (mg/kg) | Effect on Arrhythmias |

|---|---|---|

| This compound | 0.01-0.02 | Abolished ventricular arrhythmias |

| This compound | 2.0-4.0 | Restored sinus rhythm |

| Propranolol | 2.0-4.0 | Similar effect as this compound |

- Hypertensive Models :

Comparative Efficacy

When compared to other beta-blockers such as propranolol and practolol, this compound exhibits a favorable profile in terms of side effects and therapeutic outcomes:

| Beta-Blocker | Therapeutic Use | Side Effects |

|---|---|---|

| This compound | Hypertension, Arrhythmias | Lower incidence of bronchospasm |

| Propranolol | Hypertension, Anxiety | Higher incidence of fatigue |

| Practolol | Arrhythmias | Limited efficacy in some cases |

Eigenschaften

IUPAC Name |

1-(2-methylsulfanylphenoxy)-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S/c1-10(2)14-8-11(15)9-16-12-6-4-5-7-13(12)17-3/h4-7,10-11,14-15H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUNLSYSEQIDMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928271 | |

| Record name | Tiprenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26481-51-6, 13379-86-7 | |

| Record name | Tiprenolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26481-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiprenolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013379867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiprenolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026481516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiprenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIPRENOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R86K1U4O7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.